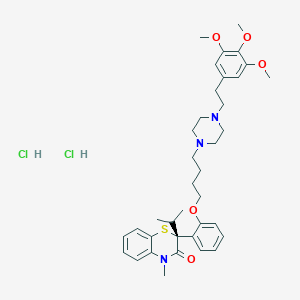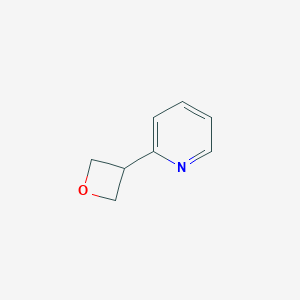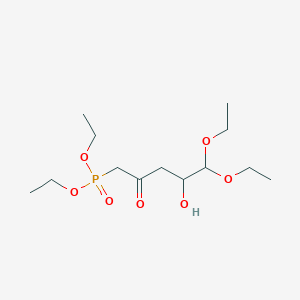![molecular formula C9H10N4O2 B040339 6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 112734-89-1](/img/structure/B40339.png)
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives involves several key reactions. For instance, the reaction with 1,3-diketones leads to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones, indicating a highly π-electron rich pyrrole ring in the initial reactant (Tsupak et al., 2003). Additionally, electrophilic substitution reactions have been documented, showcasing the compound’s reactivity at specific positions on the ring system (Tsupak, Tkachenko, & Pozharskii, 1994).
Molecular Structure Analysis
The molecular structure of 6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been elucidated through various studies, revealing a flattened envelope conformation for the pyrimidine ring and a significant dihedral angle between the pyridine and benzene rings, which facilitates its participation in complex chemical reactions (Zhou, Niu, Li, & Shi, 2007).
Chemical Reactions and Properties
Chemical reactions of this compound are diverse, including reactions with primary aromatic or heterocyclic amines leading to pyrimido[4,5-d]pyrimidin-2,4-diones, showcasing its utility in synthesizing various heterocyclic compounds (Hamama et al., 2012). Furthermore, its reactivity under nitration and subsequent reduction to amines has been exploited for the synthesis of new polynuclear heterocycles, indicating its significant versatility (Tkachenko, Popov, Pozharskii, Borodkin, & Levchenkov, 2017).
Applications De Recherche Scientifique
It is used for synthesizing various pyrido[2,3-d]pyrimidines, including 1,3,7,9-tetramethylpyrido[2,3-d: 6,5-d']dipyrimidine (Yu. A. Azev et al., 2015).
Its derivatives, such as 1,3-dimethyl-6-[methyl(4-aryloxybut-2ynyl)amino]pyrimidine-2,4(1H,3H)-diones, may be used in the synthesis of bioactive heterocycles (K. Majumdar & T. Bhattacharyya, 2001).
Its reaction with 1,3-diketones leads to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyrimidines (E. B. Tsupak et al., 2003).
Dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives synthesized from it can be used in various applications due to their structural diversity and recyclable nature (Sanny Verma & S. Jain, 2012).
Its pyrido[2,3-d]pyrimidine derivatives are of chemotherapeutic interest due to inhibitory effects on dihydrofolate reductase and anti-tumor activity (E. E. Garcia, 1973).
Pyrimido[4,5-d]pyrimidine-2,4-dione derivatives synthesized from it have potential applications in chemical research (A. Bazgir et al., 2008).
Its use in the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines is a green method that avoids purification (Somayeh Ahadi et al., 2014).
The thermal ene reaction of its derivatives leads to pyrimido[4,5-b]azepines (T. Inazumi et al., 1994).
Its reaction with α-amino acid derivatives yields azomethine ylides and pyrido[2,3-d]pyrimidines (T. Inazumi et al., 1994).
Simple synthesis using 5-cyano-1,3-dimethyluracil and acetone yields 1,3,7-trimethylpyrido-[2,3-d]pyrimidine-2,4(1H,3H)-dione (T. Su & Kyoichi A. Watanabe, 1982).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-12-7-6(3-5(10)4-11-7)8(14)13(2)9(12)15/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVIEYMSZVOYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)N)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429280 | |
| Record name | 6-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
112734-89-1 | |
| Record name | 6-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)


![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)






